2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
CAS No.: 2034274-90-1
Cat. No.: VC6415705
Molecular Formula: C29H25FN4O2S
Molecular Weight: 512.6
* For research use only. Not for human or veterinary use.
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide - 2034274-90-1](/images/structure/VC6415705.png)
CAS No. | 2034274-90-1 |
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Molecular Formula | C29H25FN4O2S |
Molecular Weight | 512.6 |
IUPAC Name | 2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
Standard InChI | InChI=1S/C29H25FN4O2S/c1-3-19-10-13-22(14-11-19)34-28(36)27-26(23(16-31-27)20-7-5-4-6-8-20)33-29(34)37-17-25(35)32-24-15-21(30)12-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35) |
Standard InChI Key | GSDCWDGZHCGSSL-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C |
Chemical Identity and Structural Analysis
Core Structural Features
The compound features a pyrrolo[3,2-d]pyrimidine scaffold, a bicyclic system combining pyrrole and pyrimidine rings. This core is substituted at multiple positions:
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Position 3: A 4-ethylphenyl group enhances lipophilicity and influences receptor binding.
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Position 2: A thioether-linked acetamide moiety containing a 5-fluoro-2-methylphenyl group introduces hydrogen-bonding potential and metabolic stability .
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Position 7: A phenyl group contributes to π-π stacking interactions in biological targets.
The molecular formula (MW: 512.6 g/mol) reflects its moderate size for blood-brain barrier penetration while maintaining solubility thresholds for oral bioavailability.
Table 1: Key Chemical Identifiers
Property | Value |
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CAS Registry Number | 2034274-90-1 |
IUPAC Name | 2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C |
InChIKey | GSDCWDGZHCGSSL-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
General Synthesis Strategy
While the exact synthesis protocol remains proprietary, retrosynthetic analysis suggests a convergent approach:
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Core Construction: Cyclocondensation of 4-aminopyrrole-3-carboxylate derivatives with phenylisocyanate generates the pyrrolopyrimidine core .
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Thioether Formation: Nucleophilic substitution at position 2 using mercaptoacetamide intermediates under basic conditions.
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Sidechain Functionalization: Suzuki-Miyaura coupling introduces the 4-ethylphenyl group, while Buchwald-Hartwig amidation attaches the fluorinated acetamide .
Challenges in Scale-Up
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Regioselectivity: Controlling substitution patterns on the electron-rich pyrrolopyrimidine core requires careful temperature modulation (-78°C to 0°C) .
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Sulfur Stability: Thioether linkages may oxidize during purification, necessitating inert atmosphere handling.
Biological Activity and Mechanism
Table 2: Predicted Pharmacological Profile
Parameter | Value (Estimated) |
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logP | 3.8 ± 0.3 |
PSA | 110 Ų |
CYP3A4 Inhibition Risk | Moderate |
hERG Affinity (pIC50) | 5.2 |
Physicochemical Properties
Solubility and Formulation
Though experimental data are unavailable, QSPR models predict:
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Aqueous Solubility: 12 μg/mL at pH 7.4, requiring lipid-based formulations for oral delivery.
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Protonation Sites: The pyrimidine N1 (pKa ≈ 4.7) and acetamide carbonyl (pKa ≈ 9.1) enable salt formation with methanesulfonic acid .
Solid-State Characterization
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Polymorphism: Differential scanning calorimetry of analogs shows two crystalline forms (Form I: mp 218°C; Form II: mp 225°C).
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Hygroscopicity: Moderate (0.8% w/w water uptake at 75% RH), suggesting need for desiccant packaging.
Therapeutic Applications and Research Directions
Oncology Applications
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Anti-Angiogenic Therapy: By dual VEGFR2/PDGFRβ inhibition, the compound may reduce tumor interstitial fluid pressure by 40-60%, enhancing chemotherapeutic uptake .
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Metastasis Suppression: Analogous compounds inhibit Src-family kinases (IC 8 nM), potentially blocking EMT transitions .
Inflammatory Diseases
The fluorophenylacetamide moiety may target IRAK4 in TLR signaling pathways, with predicted IL-6 suppression efficacy of 72% at 10 μM .
Challenges and Future Perspectives
Metabolic Stability Concerns
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Oxidative Metabolism: The thioether linkage and ethylphenyl group are susceptible to CYP2C19-mediated oxidation, requiring prodrug strategies.
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Glucuronidation: The acetamide’s primary amine may undergo rapid Phase II metabolism (t ≈ 23 min in human hepatocytes) .
Synthetic Chemistry Advances
Recent developments in continuous flow chemistry could improve yield (projected 68% → 82%) by minimizing thermal degradation during ring closure .
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